molecular formula C15H10FN3O B11329551 4-fluoro-N-(quinoxalin-6-yl)benzamide

4-fluoro-N-(quinoxalin-6-yl)benzamide

Cat. No.: B11329551
M. Wt: 267.26 g/mol
InChI Key: AHGNPCAMIOWTSB-UHFFFAOYSA-N
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Description

4-fluoro-N-(quinoxalin-6-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a fluorine atom attached to the benzamide group and a quinoxaline moiety. This compound has garnered interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(quinoxalin-6-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with quinoxaline-6-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

4-fluoro-N-(quinoxalin-6-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or antiviral activity by inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(quinoxalin-6-yl)benzamide
  • 4-bromo-N-(quinoxalin-6-yl)benzamide
  • 4-methyl-N-(quinoxalin-6-yl)benzamide

Comparison

4-fluoro-N-(quinoxalin-6-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved biological activity and pharmacokinetic properties compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C15H10FN3O

Molecular Weight

267.26 g/mol

IUPAC Name

4-fluoro-N-quinoxalin-6-ylbenzamide

InChI

InChI=1S/C15H10FN3O/c16-11-3-1-10(2-4-11)15(20)19-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H,19,20)

InChI Key

AHGNPCAMIOWTSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=NC=CN=C3C=C2)F

Origin of Product

United States

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